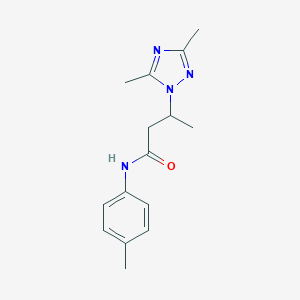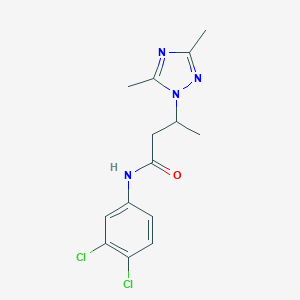
N-isopropil-4-metoxil-2,3-dimetilbencensulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Sulfaquinoxaline works by inhibiting the synthesis of folic acid in bacteria, which is essential for DNA replication and cell division. By blocking this process, N-isopropyl-4-methoxy-2,3-dimethylbenzenesulfonamideline prevents the growth and multiplication of bacteria, leading to their eventual death.
Biochemical and Physiological Effects
In addition to its antibacterial properties, N-isopropyl-4-methoxy-2,3-dimethylbenzenesulfonamideline has been shown to have other biochemical and physiological effects. Studies have shown that it can reduce the levels of ammonia and urea in the blood of animals, which can help to improve their overall health. It has also been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulfaquinoxaline is a widely used antibiotic in veterinary medicine due to its broad-spectrum activity and effectiveness against a wide range of bacterial infections. However, its use is not without limitations. One of the main limitations is the development of bacterial resistance to the drug, which can reduce its effectiveness over time. Additionally, N-isopropyl-4-methoxy-2,3-dimethylbenzenesulfonamideline can have negative effects on the gut microbiota of animals, which can lead to digestive problems and other health issues.
List of
Direcciones Futuras
1. Development of new antibiotics with improved efficacy and reduced side effects.
2. Investigation of the mechanisms of bacterial resistance to N-isopropyl-4-methoxy-2,3-dimethylbenzenesulfonamideline and other antibiotics.
3. Development of new strategies to prevent and treat bacterial infections in animals.
4. Investigation of the effects of N-isopropyl-4-methoxy-2,3-dimethylbenzenesulfonamideline on the gut microbiota and development of strategies to mitigate its negative effects.
5. Investigation of the potential use of N-isopropyl-4-methoxy-2,3-dimethylbenzenesulfonamideline and other antibiotics in combination therapy to improve their effectiveness against bacterial infections.
Métodos De Síntesis
The synthesis of N-isopropyl-4-methoxy-2,3-dimethylbenzenesulfonamideline involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with isopropylamine in the presence of a base such as sodium carbonate. The resulting compound is then purified by recrystallization to obtain the final product.
Aplicaciones Científicas De Investigación
- El andamiaje indólico, presente en DIMBS, se ha asociado con diversas actividades biológicas. Estos incluyen efectos antiinflamatorios, anticancerígenos, antioxidantes, antimicrobianos y antituberculosos .
- Los derivados del indol sirven como farmacóforos esenciales en el diseño de fármacos. Su presencia en diversas moléculas de fármacos sintéticos ha inspirado el desarrollo de nuevos agentes terapéuticos .
- El indol, con su estructura benzopirrólica, contribuye a los esqueletos de compuestos importantes como la dietilamida del ácido lisérgico (LSD) y la estricnina. Los investigadores han explorado diferentes andamiajes de indol para posibles actividades farmacológicas .
- Aunque no está directamente relacionado con DIMBS, es interesante observar que el poli(N-isopropil,N-metilacrilamida) (PiPMAm) se ha sintetizado utilizando un grupo isopropilo similar. PiPMAm exhibe un comportamiento termorresponsivo y tiene aplicaciones potenciales en la administración de fármacos y materiales inteligentes .
Aplicaciones Biológicas y Clínicas
Derivados del Indol como Farmacóforos
Sistema Heterocíclico y Compuestos Medicinales
Polímeros Termorresponsivos
Propiedades
IUPAC Name |
4-methoxy-2,3-dimethyl-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-8(2)13-17(14,15)12-7-6-11(16-5)9(3)10(12)4/h6-8,13H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBBUQNCZFSXIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NC(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














